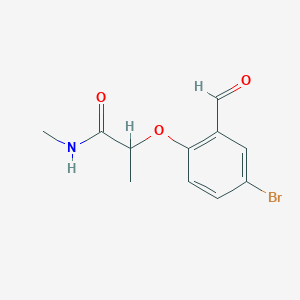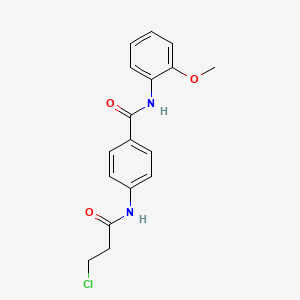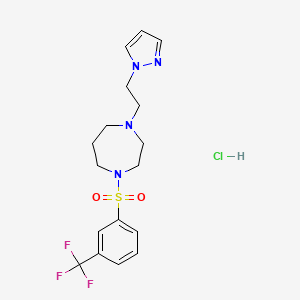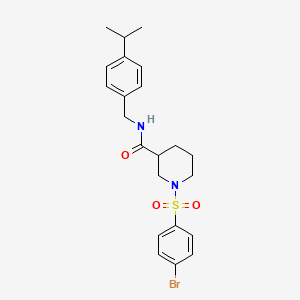![molecular formula C40H54FeP2 B2552100 (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine CAS No. 849924-43-2](/img/structure/B2552100.png)
(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine, hereafter referred to as DNPFER, is an organophosphorus compound that has been used in a variety of scientific research applications. It is a unique compound due to its structure, which consists of two ferrocene moieties and a tert-butylphosphine ligand. The combination of these components gives DNPFER a range of properties that make it useful in a variety of applications, such as catalysis, biocatalysis, and organometallic chemistry.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
Chiral ferrocenyl diphosphines have been synthesized and applied in asymmetric hydrogenation and hydroformylation reactions. Their unique structural attributes contribute to high enantioselectivity and efficiency in these processes. For instance, ferrocenyl diphosphines containing stereogenic phosphorus atoms have been developed for rhodium-catalyzed asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity. This demonstrates their potential in creating enantiomerically pure compounds, crucial for pharmaceutical applications (Maienza et al., 1999).
Catalytic Applications in Organic Synthesis
These compounds have also been employed in palladium-catalyzed allylic substitution reactions, showcasing the influence of steric and electronic effects of the ligand on the reaction outcome. The structure of these ligands, including variations like biferrocenyl skeletons, has been explored to understand their role in catalysis better, particularly in achieving high enantioselectivities in reactions involving soft carbon and nitrogen nucleophiles (Nettekoven et al., 2001).
Ligand Design for Enhanced Catalytic Activity
Research into the synthesis and characterization of new chiral P,O ferrocenyl ligands has shown their effectiveness in asymmetric Suzuki–Miyaura coupling reactions. These studies underscore the importance of ligand design, revealing how modifications in the ferrocenyl skeleton and the introduction of different functional groups can significantly affect catalytic activity and selectivity. The achievement of moderate to high enantioselectivities in these couplings points to the versatility of ferrocenyl diphosphines in cross-coupling reactions (Bayda et al., 2014).
Novel Complexes for Catalytic Reactions
The development of rhenium carbonyl complexes containing chiral diphosphines of the Josiphos and Walphos families has expanded the scope of asymmetric catalysis. These complexes have been tested for hydrogenation reactions, offering insights into the role of ligand structure in catalytic performance. Although moderate enantioselectivities were observed, these studies provide a foundation for further optimization of catalytic systems for asymmetric synthesis (Abdel-Magied et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine involves the reaction of (S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine with a chiral reagent to obtain the desired enantiomer.", "Starting Materials": [ "(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine", "Chiral reagent" ], "Reaction": [ "Step 1: Dissolve (S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine in a suitable solvent.", "Step 2: Add the chiral reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by standard workup procedures such as filtration, washing, and drying.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
| 849924-43-2 | |
Fórmula molecular |
C40H54FeP2 |
Peso molecular |
652.6 g/mol |
Nombre IUPAC |
cyclopentane;ditert-butyl-[(1R)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C35H44P2.C5H10.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-13,15-20,22-23,25,28,31H,14,21,24H2,1-7H3;1-5H2;/t25-,28?,31?;;/m1../s1 |
Clave InChI |
AJPKSTKGLSJTJW-RBEDJTFYSA-N |
SMILES isomérico |
C[C@H](C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canónico |
CC(C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)
![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)
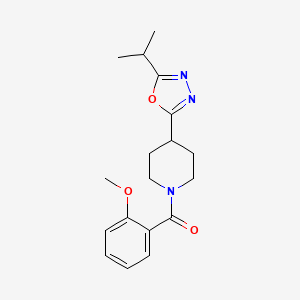
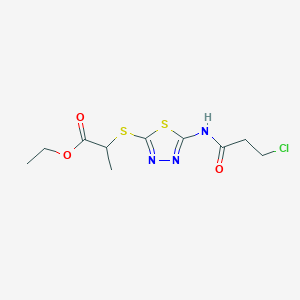
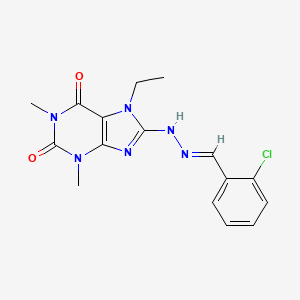
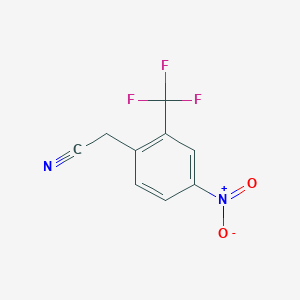
![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)
